5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features both benzimidazole and tetrazole moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while tetrazole is recognized for its stability and bioisosteric properties . The combination of these two structures in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.
Properties
Molecular Formula |
C13H17N7O |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-[[(2-ethyltetrazol-5-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C13H17N7O/c1-4-20-16-12(15-17-20)14-8-9-5-6-10-11(7-9)19(3)13(21)18(10)2/h5-7H,4,8H2,1-3H3,(H,14,16) |
InChI Key |
QBDYVNOFMZXRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling of the Two Moieties: The final step involves coupling the benzimidazole and tetrazole moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: Both the benzimidazole and tetrazole rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from the tetrazole ring.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, the compound exhibits a range of activities due to its benzimidazole and tetrazole components. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function, while the tetrazole ring can interact with enzymes and receptors, modulating their activity . These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine: This compound shares the tetrazole moiety but differs in the core structure, leading to different biological activities.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combined benzimidazole and tetrazole moieties. This dual structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .
Biological Activity
5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a tetrazole moiety and an amino group. The presence of these functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. The structural modifications provided by the tetrazole group may enhance the anticancer efficacy through multiple mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain tetrazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Neuropharmacological Effects : Compounds with similar structures have been studied for their potential in treating neurological disorders. They may act as muscarinic receptor agonists, influencing cholinergic signaling pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating significant anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.5 |
| This compound | A549 | 10.0 |
Antimicrobial Activity
Another study examined the antimicrobial effects of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Neuropharmacological Effects
Research on similar compounds has indicated that they can act as muscarinic receptor agonists. For instance, a related tetrazole derivative was shown to improve cognitive function in animal models by enhancing acetylcholine signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The tetrazole moiety may interact with specific receptors, enhancing or inhibiting their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Interference : By inducing cell cycle arrest, the compound can prevent cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
